molecular formula C19H20FN5 B12242887 2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12242887
M. Wt: 337.4 g/mol
InChI Key: GMULCKYFZBRBJF-UHFFFAOYSA-N
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Description

2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of a pyrimidine ring, a piperidine ring, and a naphthyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,2-thiazolidine 1,1-dioxide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

What sets 2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine apart from similar compounds is its unique combination of structural features, which may confer distinct pharmacological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H20FN5

Molecular Weight

337.4 g/mol

IUPAC Name

2-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C19H20FN5/c1-2-15-17(20)19(23-12-22-15)25-10-7-13(8-11-25)16-6-5-14-4-3-9-21-18(14)24-16/h3-6,9,12-13H,2,7-8,10-11H2,1H3

InChI Key

GMULCKYFZBRBJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)F

Origin of Product

United States

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